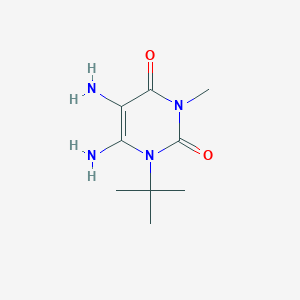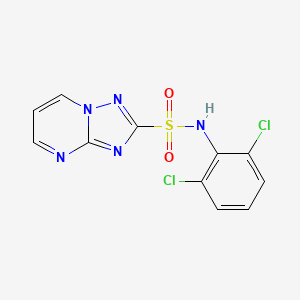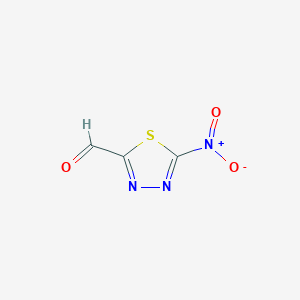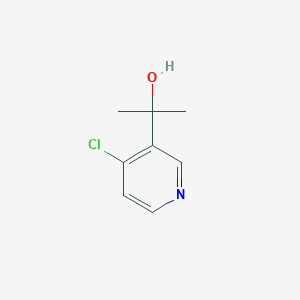
2-(4-Chloropyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloropyridine ring attached to a propanol group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloropyridin-3-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Chloropyridin-3-yl)propan-2-ol
- 2-(2-Chloropyridin-4-yl)propan-2-ol
- 2-(3-Chloropyridin-4-yl)propan-2-ol
Uniqueness
2-(4-Chloropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-(4-chloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3 |
Clave InChI |
UWONWQFECPLQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CN=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)



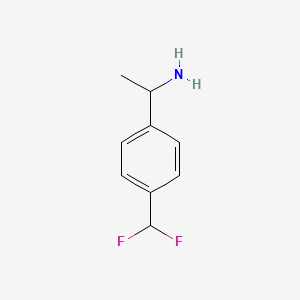

![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)

![2h-Pyrazino[1,2-a]azocine](/img/structure/B15246681.png)

